molecular formula C22H29NO3 B12729856 2-(Diethylamino)ethyl 3-(p-methoxyphenyl)-2-phenylpropionate CAS No. 60883-72-9

2-(Diethylamino)ethyl 3-(p-methoxyphenyl)-2-phenylpropionate

Cat. No.: B12729856
CAS No.: 60883-72-9
M. Wt: 355.5 g/mol
InChI Key: CQPQMXYPCFOBJF-UHFFFAOYSA-N
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Description

2-(Diethylamino)ethyl 3-(p-methoxyphenyl)-2-phenylpropionate (CAS 60883-72-9) is a chemical compound with a molecular formula of C22H29NO3 and a molecular weight of 355.47 g/mol . This ester features a diethylaminoethyl functional group, a key structural motif known to confer pH-responsive properties in polymeric materials used in advanced drug delivery systems . Compounds with this moiety, such as poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA), demonstrate a sharp pH-dependent conformational change due to the protonation of the pendant tertiary amine groups in acidic environments . This makes them exceptionally valuable for constructing smart nanocarriers, such as polymeric micelles, that are stable at physiological pH (7.4) but swell and release their payload in the acidic tumor microenvironment (pH 4.5-6.5) or within cellular endosomes, thereby improving the targeted delivery and efficacy of chemotherapeutic agents like doxorubicin . The structure of this compound, which includes both methoxyphenyl and phenyl substituents, contributes to its specific hydrophobicity, influencing its encapsulation efficiency and the stability of the resulting drug delivery vehicles. Researchers can leverage this compound as a functional monomer or a building block in the synthesis of novel, pH-sensitive copolymers for applications in cancer therapy, targeted drug delivery, and the development of responsive materials that minimize off-target effects and enhance therapeutic outcomes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

60883-72-9

Molecular Formula

C22H29NO3

Molecular Weight

355.5 g/mol

IUPAC Name

2-(diethylamino)ethyl 3-(4-methoxyphenyl)-2-phenylpropanoate

InChI

InChI=1S/C22H29NO3/c1-4-23(5-2)15-16-26-22(24)21(19-9-7-6-8-10-19)17-18-11-13-20(25-3)14-12-18/h6-14,21H,4-5,15-17H2,1-3H3

InChI Key

CQPQMXYPCFOBJF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C(CC1=CC=C(C=C1)OC)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)ethyl 3-(p-methoxyphenyl)-2-phenylpropionate typically involves the esterification of 3-(p-methoxyphenyl)-2-phenylpropionic acid with 2-(diethylamino)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)ethyl 3-(p-methoxyphenyl)-2-phenylpropionate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to facilitate nucleophilic substitution.

Major Products

    Oxidation: Formation of 3-(p-hydroxyphenyl)-2-phenylpropionate.

    Reduction: Formation of 2-(Diethylamino)ethyl 3-(p-methoxyphenyl)-2-phenylpropanol.

    Substitution: Formation of various substituted derivatives depending on the reactants used.

Scientific Research Applications

2-(Diethylamino)ethyl 3-(p-methoxyphenyl)-2-phenylpropionate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)ethyl 3-(p-methoxyphenyl)-2-phenylpropionate involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, potentially modulating their activity. The methoxyphenyl and phenylpropionate moieties may contribute to the compound’s overall pharmacological profile by enhancing its binding affinity and specificity for target receptors. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(Diethylamino)ethyl 3,3-Diphenyl-2-propenoate (CAS 101952-46-9)

  • Structure: Features a diethylaminoethyl ester group and a 3,3-diphenylpropenoate backbone.
  • Key Differences: Substituents: Lacks the para-methoxy group but includes two phenyl groups at the 3-position of the propenoate chain. Molecular Formula: C21H25NO2 (MW: 323.43 g/mol) vs. hypothetical C21H25NO3 for the target compound (due to the methoxy group) .
  • The diphenyl substitution may enhance lipophilicity, favoring membrane permeability in biological systems.

Ethyl 3-(2-Chlorophenyl)-2-phenylpropanoate (CAS 1379648-61-9)

  • Structure : Ethyl ester with 2-chlorophenyl and phenyl substituents.
  • Key Differences: Ester Group: Ethyl ester instead of diethylaminoethyl ester. Substituents: Chlorine (electron-withdrawing) at the 2-phenyl position vs. methoxy (electron-donating) at the para position in the target compound .
  • Reactivity :
    • The chlorine substituent may increase electrophilicity at the propionate carbonyl, accelerating hydrolysis compared to the methoxy-substituted analog.

2-(Diethylamino)ethyl 3-(Dimethylamino)propionate (CAS 100536-62-7)

  • Structure: Diethylaminoethyl ester with a dimethylamino group on the propionate chain.
  • Key Differences: Substituents: Dimethylamino group at the 3-position vs. para-methoxyphenyl and phenyl groups in the target compound. Molecular Formula: C11H24N2O2 (MW: 216.32 g/mol) .
  • Biological Implications: The dimethylamino group introduces basicity, which may enhance solubility in acidic environments (e.g., protonation in the stomach).

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C21H25NO3* 339.43* p-Methoxyphenyl, phenyl, diethylaminoethyl ester Higher polarity due to methoxy group
2-(Diethylamino)ethyl 3,3-diphenyl-2-propenoate C21H25NO2 323.43 3,3-Diphenyl, diethylaminoethyl ester Lipophilic, potential membrane affinity
Ethyl 3-(2-chlorophenyl)-2-phenylpropanoate C17H17ClO2 288.77 2-Chlorophenyl, ethyl ester Electrophilic carbonyl, faster hydrolysis
2-(Diethylamino)ethyl 3-(dimethylamino)propionate C11H24N2O2 216.32 Dimethylamino, diethylaminoethyl ester Enhanced basicity, water solubility

*Hypothetical values based on structural extrapolation.

Research Findings and Functional Implications

Electronic Effects of Substituents

  • Diethylaminoethyl Ester: Protonation of the amino group in acidic environments (e.g., physiological pH) may enhance solubility, as seen in related compounds like 2-(diethylamino)ethanethiol hydrochloride .

Pharmacological Hypotheses

  • Compounds with diethylaminoethyl esters (e.g., SzR-109 in ) have shown activity in modulating immune cells like U937 monocytes, suggesting the target compound could interact with similar pathways .
  • Aromatic Substitutions: The phenyl and methoxyphenyl groups may enable interactions with aromatic residues in enzymes or receptors, as observed in analogs like ethyl 3-(2-fluorophenyl)-3-oxopropanoate .

Biological Activity

2-(Diethylamino)ethyl 3-(p-methoxyphenyl)-2-phenylpropionate is a compound of interest due to its potential biological activities, including antimicrobial and cytotoxic effects. Understanding the mechanisms and efficacy of this compound can contribute to its application in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C21H28N2O3
  • Molecular Weight : 356.5 g/mol
  • IUPAC Name : this compound

The compound features a diethylamino group, which is known to influence its pharmacokinetic properties, potentially enhancing its solubility and absorption.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate enzyme activities and receptor functions, leading to various physiological effects. The exact pathways involved remain under investigation, but preliminary studies suggest it may impact neurotransmitter systems and cellular signaling pathways.

Antimicrobial Properties

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. In particular, the compound has been tested against:

  • Escherichia coli
  • Staphylococcus aureus
  • Enterococcus faecalis

The Minimum Inhibitory Concentration (MIC) values for these bacteria demonstrate the compound's effectiveness, with values reported as low as 62.5 µg/mL for some derivatives.

Cytotoxicity

Cytotoxic effects have been observed in vitro, particularly against cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The IC50 values indicate that certain analogs of this compound can inhibit cell proliferation effectively:

  • HeLa cells : IC50 = 226 µg/mL
  • A549 cells : IC50 = 242.52 µg/mL

These results suggest that the compound could serve as a lead structure for developing anticancer agents .

Study on Antimicrobial Activity

A study published in Phytochemistry assessed the antimicrobial properties of methanolic extracts containing similar compounds. The research highlighted that certain fractions exhibited potent antibacterial activity against resistant strains of bacteria, supporting the potential use of such compounds in treating infections caused by multi-drug resistant organisms .

Cytotoxicity Assessment

In another study focusing on cytotoxicity, researchers isolated active fractions from plant extracts that included derivatives similar to this compound. The findings revealed that these fractions had promising antiproliferative effects on cancer cell lines, underscoring the importance of further exploration into their therapeutic potential .

Data Summary

Activity TypeTarget Organisms/CellsMIC/IC50 ValuesReferences
AntimicrobialE. coli62.5 µg/mL
S. aureusNot specified
E. faecalisNot specified
CytotoxicityHeLa (cervical cancer cells)IC50 = 226 µg/mL
A549 (lung cancer cells)IC50 = 242.52 µg/mL

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